2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetonitrile
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Overview
Description
2-(1,7-Diazaspiro[44]nonan-1-yl)acetonitrile is a chemical compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,7-diazaspiro[4.4]nonane with acetonitrile in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride
- 2,7-Diazaspiro[4.4]nonan-1-one
- 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
Uniqueness
2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetonitrile is unique due to its specific spiro structure and the presence of the acetonitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(1,7-diazaspiro[4.4]nonan-1-yl)acetonitrile |
InChI |
InChI=1S/C9H15N3/c10-4-7-12-6-1-2-9(12)3-5-11-8-9/h11H,1-3,5-8H2 |
InChI Key |
LPGYJIFZGUBYMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)N(C1)CC#N |
Origin of Product |
United States |
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